molecular formula C12H16IN3O B1532813 1-(6-Azidohexyloxy)-4-iodobenzene CAS No. 2231746-80-6

1-(6-Azidohexyloxy)-4-iodobenzene

Cat. No. B1532813
CAS RN: 2231746-80-6
M. Wt: 345.18 g/mol
InChI Key: FWPKREORCDFPMD-UHFFFAOYSA-N
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Description

1-(6-Azidohexyloxy)-4-iodobenzene is a chemical compound with the molecular formula C12H17N3O. It has a molecular weight of 219.28300 . This compound is used in the synthesis of a variety of other compounds and has potential applications in various fields.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the copper-catalyzed “click” reaction between the alkyne group on 4,4’-bis((6-(propargyloxy)hexyl)oxy) biphenyl (BPH) and the azide group on 4-(6-azidohexyloxy)carbonyl-4’-(6’-azidohexyloxy) azobenzene (AHCHA) .


Molecular Structure Analysis

The molecular structure of 1-(6-Azidohexyloxy)-4-iodobenzene consists of a benzene ring attached to an azide group and an iodine atom. The azide group is connected to the benzene ring through a hexyloxy chain .


Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions. For instance, it can undergo a “click” reaction, which is a Huisgen dipolar cycloaddition reaction between an azide and an alkyne, leading to 1,2,3-triazole .

Scientific Research Applications

Catalytic Applications

Iodobenzene derivatives are catalysts in organic synthesis, facilitating oxabicyclooctane and nonane synthesis via cascade C-O/C-C formation. This process exemplifies the utility of iodobenzene in complex molecule construction, highlighting the potential for "1-(6-Azidohexyloxy)-4-iodobenzene" in catalyzing similar transformations (Marsewi Ngatimin et al., 2013).

Material Science: Energy Storage

In material science, particularly for energy storage applications, derivatives of iodobenzene and azide-functionalized compounds have been explored. For instance, annulated dialkoxybenzenes with iodobenzene units show promise as catholyte materials for non-aqueous redox flow batteries, owing to their high chemical stability and excellent electrochemical reversibility (Jingjing Zhang et al., 2017). This suggests potential research avenues for "1-(6-Azidohexyloxy)-4-iodobenzene" in developing new materials for energy storage solutions.

Corrosion Inhibition

Compounds derived from iodobenzene and azides demonstrate significant potential in corrosion inhibition. For example, 1,2,3-triazole derivatives of uracil and thymine, synthesized using azidomethyl-iodobenzene, have shown inhibitory activity against acidic corrosion of steels, indicating the relevance of azide-iodobenzene functionalities in producing effective corrosion inhibitors (G. Negrón-Silva et al., 2013).

Chemical Synthesis and Functionalization

The azide group in compounds like "1-(6-Azidohexyloxy)-4-iodobenzene" is pivotal in click chemistry, enabling the synthesis of triazole derivatives and facilitating the functionalization of molecules for various applications, from medicinal chemistry to material science. This underscores the compound's versatility in contributing to novel synthetic routes and molecular architectures (Abdelmaoujoud Taia et al., 2021).

Safety and Hazards

Azides, including 1-(6-Azidohexyloxy)-4-iodobenzene, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when handling this compound.

properties

IUPAC Name

1-(6-azidohexoxy)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN3O/c13-11-5-7-12(8-6-11)17-10-4-2-1-3-9-15-16-14/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPKREORCDFPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Azidohexyloxy)-4-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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